molecular formula C11H13NO3S B14613556 3-[(Benzamidomethyl)sulfanyl]propanoic acid CAS No. 57357-63-8

3-[(Benzamidomethyl)sulfanyl]propanoic acid

Cat. No.: B14613556
CAS No.: 57357-63-8
M. Wt: 239.29 g/mol
InChI Key: DFSIGGSKBIHOAU-UHFFFAOYSA-N
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Description

3-[(Benzamidomethyl)sulfanyl]propanoic acid: is an organic compound that features a benzamide group attached to a propanoic acid backbone via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzamidomethyl)sulfanyl]propanoic acid typically involves the reaction of benzylamine with 3-chloropropanoic acid in the presence of a base to form the intermediate benzylamide. This intermediate is then treated with thiourea to introduce the sulfanyl group, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in 3-[(Benzamidomethyl)sulfanyl]propanoic acid can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Chemistry: 3-[(Benzamidomethyl)sulfanyl]propanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a ligand in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(Benzamidomethyl)sulfanyl]propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, while the benzamide and propanoic acid moieties contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 3-[(Benzylsulfanyl)methyl]propanoic acid
  • 3-[(Phenylsulfanyl)methyl]propanoic acid
  • 3-[(Benzamidomethyl)thio]propanoic acid

Comparison: 3-[(Benzamidomethyl)sulfanyl]propanoic acid is unique due to the presence of both a benzamide and a sulfanyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

57357-63-8

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

3-(benzamidomethylsulfanyl)propanoic acid

InChI

InChI=1S/C11H13NO3S/c13-10(14)6-7-16-8-12-11(15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14)

InChI Key

DFSIGGSKBIHOAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSCCC(=O)O

Origin of Product

United States

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